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molecular formula C11H14N2O3 B8378053 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Cat. No. B8378053
M. Wt: 222.24 g/mol
InChI Key: JCOQCIOOCBCHDU-UHFFFAOYSA-N
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Patent
US09138427B2

Procedure details

To a solution of potassium tert-butoxide (1.43 g, 12.9 mmol) in THF (6 mL) was added 1-methylpyrrolidin-3-ol (645 mg, 6.39 mmol). The reaction mixture was stirred at room temperature for 1 h. Then 1-fluoro-4-nitrobenzene (900 mg, 6.39 mmol) was added to the above solution and stirred for another 2 h. After the removal of the volatile, the residual was dissolved in ethyl acetate (40 mL), and then washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered, concentrated and purified by silica gel column chromatography (EA:PE=1:4) to give desired product as a yellow oil (626 mg, 44%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1.F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>C1COCC1>[CH3:7][N:8]1[CH2:12][CH2:11][CH:10]([O:13][C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)[CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
645 mg
Type
reactant
Smiles
CN1CC(CC1)O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the removal of the volatile, the residual
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (40 mL)
WASH
Type
WASH
Details
washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (EA:PE=1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CC(CC1)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 626 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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